molecular formula C17H26N2O3 B11203080 N-heptyl-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

N-heptyl-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B11203080
M. Wt: 306.4 g/mol
InChI Key: YVNAEHZIFJBVEG-UHFFFAOYSA-N
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Description

N-heptyl-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a compound belonging to the class of 4-hydroxy-2-quinolones. These compounds are known for their interesting pharmaceutical and biological activities, making them valuable in drug research and development . The structure of this compound includes a heptyl group attached to the nitrogen atom, a hydroxy group at the 4th position, an oxo group at the 2nd position, and a carboxamide group at the 3rd position of the hexahydroquinoline ring.

Preparation Methods

The synthesis of N-heptyl-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of appropriate starting materials under specific reaction conditions. For instance, the synthesis of 4-hydroxy-2-quinolones often involves the use of pyridinium salts and other reagents . The optimal conditions for obtaining hetarylamides of 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid have been suggested based on derivatographic investigations .

Chemical Reactions Analysis

N-heptyl-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include brominating agents, which can lead to the formation of brominated derivatives . The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of certain quinoline derivatives can result in the formation of bromomethyl compounds .

Mechanism of Action

The mechanism of action of N-heptyl-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are likely mediated through its ability to interact with enzymes or receptors involved in various biological processes. For example, quinolone derivatives are known to inhibit bacterial DNA gyrase, which is essential for bacterial DNA replication . This inhibition can lead to the antibacterial properties observed in some quinolone derivatives.

Comparison with Similar Compounds

Properties

Molecular Formula

C17H26N2O3

Molecular Weight

306.4 g/mol

IUPAC Name

N-heptyl-4-hydroxy-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C17H26N2O3/c1-2-3-4-5-8-11-18-16(21)14-15(20)12-9-6-7-10-13(12)19-17(14)22/h2-11H2,1H3,(H,18,21)(H2,19,20,22)

InChI Key

YVNAEHZIFJBVEG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNC(=O)C1=C(C2=C(CCCC2)NC1=O)O

Origin of Product

United States

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